Gnidilatidin

Antineoplastic Leukemia In Vivo Efficacy

Gnidilatidin (also known as Yuanhuacine, Odoracin; CAS 60195-70-2; molecular formula C37H44O10; molecular weight 648.74 g/mol) is a daphnane-type diterpenoid orthoester. This class of compounds is characterized by a 5/7/6-tricyclic ring system and is predominantly isolated from plants in the Thymelaeaceae and Euphorbiaceae families.

Molecular Formula C37H44O10
Molecular Weight 648.7 g/mol
Cat. No. B10784635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnidilatidin
Molecular FormulaC37H44O10
Molecular Weight648.7 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO
InChIInChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3
InChIKeyCGSGRJNIABXQJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gnidilatidin (Yuanhuacine) Procurement Guide: Sourcing a DNA-Damaging Daphnane Diterpenoid with Defined Antineoplastic Activity


Gnidilatidin (also known as Yuanhuacine, Odoracin; CAS 60195-70-2; molecular formula C37H44O10; molecular weight 648.74 g/mol) is a daphnane-type diterpenoid orthoester [1]. This class of compounds is characterized by a 5/7/6-tricyclic ring system and is predominantly isolated from plants in the Thymelaeaceae and Euphorbiaceae families [1][2]. It was first identified as a potent antileukemic principle from Gnidia latifolia and Gnidia kraussiana [2][3]. Gnidilatidin is recognized for its capacity to act as a DNA-damaging agent, demonstrating cytotoxic activity against various cancer cell lines in vitro [1][3]. Unlike its 20-palmitate ester derivative, the unmodified Gnidilatidin possesses a free hydroxyl group at the C-20 position, a structural feature essential for specific bioactivities [4].

Why In-Class Daphnane Diterpenoids Are Not Interchangeable: The Case for Gnidilatidin


Generic substitution among daphnane diterpenoids is not scientifically justifiable due to significant potency, mechanistic, and structural divergences. In the context of antileukemic activity, in vivo studies demonstrate that structural modifications within this class lead to vastly different therapeutic outcomes. For instance, while Gnidilatidin exhibits a T/C value of 175% against P-388 leukemia at 70 µg/kg, its close analog Gnidilatin shows a T/C of 166% at 40 µg/kg [1]. Furthermore, functional group alterations directly ablate key biological effects; esterification of the C-20 hydroxyl group, as in Gnidilatidin 20-palmitate, completely abolishes the compound's ability to promote hepatocyte growth factor (HGF) production [2]. These disparities in in vivo efficacy and target engagement across structurally related analogs underscore the critical need for compound-specific procurement and validation rather than relying on class-level assumptions.

Gnidilatidin Quantitative Evidence for Scientific Selection: Head-to-Head Comparisons and Differential Data


Comparative In Vivo Antileukemic Activity: Gnidilatidin vs. Gnidilatin in P-388 Leukemia Model

In a comparative in vivo study evaluating the antileukemic efficacy of daphnane diterpenoids, Gnidilatidin demonstrated superior potency relative to its close structural analog Gnidilatin against P-388 lymphocytic leukemia in mice [1]. Both compounds are C-20 alcohols with a benzoyloxy group, but Gnidilatidin achieves a higher T/C ratio, a standard metric for tumor growth inhibition [1].

Antineoplastic Leukemia In Vivo Efficacy

Comparative Cytotoxicity in Leukemia and Carcinoma Cell Lines: Gnidilatidin vs. Genkwadaphnin

A direct comparative study of the cytotoxic effects of Gnidilatidin and Genkwadaphnin was conducted against P-388 lymphocytic leukemia, L-1210 lymphoid leukemia, and human KB carcinoma cells [1]. Both compounds exhibited potent, dose-dependent cytotoxicity, with ED50 values consistently in the nanomolar range across all three cell lines [1]. The study established that while both are highly potent, Gnidilatidin's ED50 value in P-388 cells is nearly identical to that of Genkwadaphnin, indicating comparable in vitro antileukemic potency between these two structurally related daphnanes [1].

Cytotoxicity Leukemia Carcinoma

Structure-Activity Determinant for HGF Production: C-20 Hydroxyl Group Requirement

A structure-activity relationship (SAR) study demonstrated that the free hydroxyl group at the C-20 position is essential for the promotion of hepatocyte growth factor (HGF) production in normal human dermal fibroblasts (NHDF) [1]. Gnidilatidin, which possesses this free C-20 hydroxyl, significantly increased HGF production [1]. In stark contrast, its derivative Gnidilatidin 20-palmitate, where this hydroxyl is esterified with a palmitate group, showed no significant effect [1].

Hepatocyte Growth Factor Structure-Activity Relationship Dermal Fibroblasts

Subtype-Selective Cytotoxicity in Triple-Negative Breast Cancer: Gnidilatidin vs. Broad-Spectrum Chemotherapeutics

Gnidilatidin has been characterized as a highly selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC), a clinically aggressive form of the disease [1]. It demonstrates potent cytotoxicity against BL2 cells, with an IC50 value of 1.89 μM in UMUC3 cells, while showing significantly reduced activity against other cell types, such as HCT116 colorectal cancer cells (IC50 = 14.28 μM) [1]. This is a differentiation from broad-spectrum cytotoxic agents that lack this level of molecular subtype discrimination.

Triple-Negative Breast Cancer BL2 Subtype Selective Cytotoxicity

Comparative Latency-Reversing Activity: Gnidilatidin as a Potent HIV-1 Lead

In a bioactivity-guided fractionation study of Gnidia kraussiana, Gnidilatidin was isolated as the active principle responsible for HIV-1 latency-reversing activity [1]. The compound demonstrated exceptionally potent activity in a cellular model of HIV-1 latency, achieving an EC50 value of 5.49 nM in J-Lat 10.6 cells [1]. While a direct comparator within the daphnane class was not tested, this potency is notable when compared to the crude extract from which it was derived (EC50 = 3.75 µg/mL for the 50% ethanolic extract), representing a massive increase in specific activity upon purification of the active molecule [1].

HIV-1 Latency Reversal Ethnopharmacology

Mechanistic Confirmation of DNA-Damaging Activity

The mechanism of cytotoxicity for Gnidilatidin has been attributed to its activity as a DNA-damaging agent [1]. This functional classification is consistent with earlier studies that demonstrated Gnidilatidin's preferential suppression of DNA synthesis in P-388, L-1210, and KB cells at its ED50 concentration [2]. This mechanistic evidence supports the observed antineoplastic effects and provides a clear, data-backed mode of action.

DNA Damage Mechanism of Action Antineoplastic

Prioritized Research Application Scenarios for Gnidilatidin Based on Quantified Evidence


Functional Studies in Basal-Like 2 (BL2) Triple-Negative Breast Cancer

Gnidilatidin is uniquely suited for research focused on the aggressive BL2 subtype of TNBC due to its demonstrated selective cytotoxicity. With an IC50 of 1.89 µM in UMUC3 cells and 7.5-fold lower potency in HCT116 cells, it serves as a precise chemical probe for investigating BL2-specific pathways, dependencies, and therapeutic vulnerabilities . This contrasts with non-selective cytotoxic agents that lack this degree of molecular discrimination [1].

Mechanistic Studies on DNA Damage and Purine Synthesis Inhibition

Gnidilatidin is a validated tool for investigating the DNA damage response and nucleotide metabolism in cancer. It has been shown to preferentially suppress DNA synthesis at cytotoxic ED50 concentrations and to inhibit key purine de novo synthesis enzymes, including inosine monophosphate dehydrogenase (IMPDH) . This well-defined mechanism makes it appropriate for studying the relationship between DNA replication stress, purine depletion, and cell death in various cancer models [1].

Hepatocyte Growth Factor (HGF) Production Assays in Dermal Fibroblasts

Researchers investigating the regulation of HGF secretion in normal human dermal fibroblasts (NHDF) should prioritize Gnidilatidin. Its free C-20 hydroxyl group is essential for promoting HGF production, a property completely absent in its 20-palmitate ester analog . This structural feature makes it a specific and active positive control or tool compound for studies on wound healing, tissue regeneration, and other HGF/c-Met-dependent processes [1].

HIV-1 Latency Reversal and 'Shock and Kill' Strategy Research

For HIV-1 cure research, Gnidilatidin represents a structurally novel lead compound with sub-nanomolar potency (EC50 = 5.49 nM) in reversing HIV-1 latency in J-Lat 10.6 cells . Its isolation as the bioactive principle from Gnidia kraussiana validates its use in ethnopharmacological studies and in exploring non-canonical mechanisms of latency reversal, distinct from PKC agonists or HDAC inhibitors .

Technical Documentation Hub

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